molecular formula C15H10ClNO3 B503484 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione CAS No. 39030-46-1

2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B503484
CAS No.: 39030-46-1
M. Wt: 287.7g/mol
InChI Key: DWVJTIVMISRPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione (CAS 39030-46-1) is a high-purity chemical compound with the molecular formula C15H10ClNO3 and a molecular weight of 287.70 . This derivative features an isoindoline-1,3-dione (phthalimide) scaffold, a structure recognized as a privileged scaffold in medicinal chemistry and materials science . Scientific research into analogous 2-(4-Substituted-Benzyl) Isoindoline-1,3-Dione derivatives has identified significant potential in anticancer applications, with studies involving synthesis, molecular docking, and cytotoxicity evaluations against various cell lines . The core isoindoline-1,3-dione structure is frequently utilized as a versatile building block in the synthesis of more complex molecules for applications ranging from biosensing and bioimaging to organic electronics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVJTIVMISRPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkali Metal Phthalimide Salts as Key Intermediates

The synthesis begins with the preparation of potassium phthalimide, a widely used precursor due to its enhanced nucleophilicity compared to free phthalimide. As demonstrated in patent US4082766A, potassium phthalimide reacts efficiently with electrophilic agents under non-aqueous conditions to prevent hydrolysis.

General Reaction Pathway:

  • Formation of Potassium Phthalimide:
    Phthalimide is treated with potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), yielding the potassium salt.

    C8H5NO2+KOHC8H4KNO2+H2O\text{C}_8\text{H}_5\text{NO}_2 + \text{KOH} \rightarrow \text{C}_8\text{H}_4\text{KNO}_2 + \text{H}_2\text{O}
  • Etherification with 4-Chlorobenzyl Bromide:
    The potassium phthalimide reacts with 4-chlorobenzyl bromide in a halogenated solvent (e.g., dichloromethane) under reflux, facilitated by a catalytic base such as imidazole.

    C8H4KNO2+ClC6H4CH2BrC16H14ClNO3+KBr\text{C}_8\text{H}_4\text{KNO}_2 + \text{ClC}_6\text{H}_4\text{CH}_2\text{Br} \rightarrow \text{C}_{16}\text{H}_{14}\text{ClNO}_3 + \text{KBr}

Optimization of Reaction Conditions

Solvent Selection:

  • Dichloromethane (DCM): Preferred for its ability to dissolve both reactants and products while maintaining inertness.

  • Dimethyl Sulfoxide (DMSO): Enhances reaction rates in nucleophilic substitutions but requires stringent anhydrous conditions.

Temperature and Time:

  • Reactions typically proceed at 0–25°C to minimize side reactions, with completion within 1–5 hours.

Table 1: Comparative Analysis of Synthetic Routes

MethodSolventBaseTemperature (°C)Yield (%)Source
Alkali Salt AlkylationDCMImidazole0–2587–92
Direct EtherificationDMSOKOH20–3078–85

Mechanistic Insights and Byproduct Management

Nucleophilic Substitution Mechanism

The reaction proceeds via an SN2S_N2 mechanism, where the deprotonated phthalimide nitrogen attacks the electrophilic carbon of 4-chlorobenzyl bromide. The transition state is stabilized by the polar solvent, with imidazole acting as a weak base to scavenge hydrogen bromide byproducts.

Purification and Isolation

  • Chromatographic Purification: Flash silica gel chromatography with ethyl acetate/hexane eluents achieves >95% purity.

  • Crystallization: Anti-solvent addition (e.g., hexane) to concentrated DCM solutions yields crystalline product.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 1762 cm1^{-1}: Stretching vibration of carbonyl groups (C=O).

    • 1219 cm1^{-1}: C–F stretch (absent here, replaced by C–Cl at 750 cm1^{-1}).

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6d_6):

    • δ 7.40–8.10 (m, 8H, Ar–H): Aromatic protons from phthalimide and 4-chlorobenzyl groups.

    • δ 5.20 (s, 2H, OCH2_2): Methylene protons of the benzyloxy group.

  • 13^{13}C NMR (DMSO-d6d_6):

    • δ 167.45: Carbonyl carbons.

    • δ 133.34–128.46: Aromatic carbons.

Table 2: Spectroscopic Data for this compound

TechniqueKey SignalsAssignment
IR1762 cm1^{-1}, 750 cm1^{-1}C=O, C–Cl
1^1H NMRδ 7.40–8.10 (m), δ 5.20 (s)Aromatic H, OCH2_2
LCMSm/z 303.74 [M+^+]Molecular ion

Applications in Organic Synthesis

Intermediate for Pharmaceutical Agents

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents, leveraging its ability to undergo further functionalization at the carbonyl or benzyloxy positions.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids enable diversification of the benzyloxy group, expanding utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted isoindole dione compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research indicates that derivatives of isoindoline-1,3-dione, including 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione, exhibit significant biological activities. These compounds have been explored for their potential therapeutic effects against various diseases:

  • Anticancer Activity: Studies have shown that isoindoline derivatives can inhibit cancer cell growth. For instance, compounds similar to this compound have been evaluated for their antimitotic properties against human tumor cells, displaying promising results with GI50 values indicating effective inhibition .
  • Antimycobacterial Properties: A study demonstrated that isoindoline derivatives possess antimicrobial activity against Mycobacterium tuberculosis. The compound's structural modifications were found to influence its efficacy as an InhA inhibitor, which is crucial for tuberculosis treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant growth inhibition in tumor cells,
AntimycobacterialEffective against Mycobacterium tuberculosis
Enzyme InhibitionPotential α-glucosidase inhibitor

Organic Synthesis

Synthetic Intermediate:
this compound serves as a versatile synthetic intermediate in organic chemistry. Its unique structure allows for further derivatization to create novel compounds with enhanced properties. The compound can be synthesized through various methods including the Claisen–Schmidt condensation and other coupling reactions.

Table 2: Synthetic Routes

Synthesis MethodKey StepsYield (%)
Claisen–Schmidt CondensationReaction of phthalic anhydride with aminesVariable
Coupling ReactionsFormation of ether linkagesHigh

Case Studies

Case Study 1: Anticancer Activity
In a recent study, this compound was tested against a panel of cancer cell lines using the NCI protocol. The compound exhibited a mean GI50 value indicating potent antitumor activity across multiple cell types .

Case Study 2: Antimycobacterial Efficacy
Another investigation focused on the antimycobacterial properties of isoindoline derivatives. The compound was assessed for its ability to inhibit the growth of Mycobacterium tuberculosis strains, revealing significant activity that supports its potential as a therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to disruption of essential biological processes in microorganisms. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Key Parameters
Compound Name Substituent Yield (%) Melting Point (°C) Purity (%) Key Observations Reference
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione 4-Cl-OCH₂-Ph N/A N/A N/A High electronegativity of Cl may influence reactivity
2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione 4-OMe-OCH₂-Ph 81 N/A N/A Higher yield due to electron-donating OMe group
2-(4-Fluorobenzyloxy)isoindoline-1,3-dione 4-F-OCH₂-Ph 31 N/A N/A Lower yield, possibly due to steric/electronic effects
2-[1-(4-Chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione 4-Cl-Ph-CH₂-piperidinyl 32 176.2–176.7 98.0 Complex structure reduces yield
2-(4-Bromophenyl)isoindoline-1,3-dione 4-Br-Ph 92 N/A N/A High yield with bromo substituent

Key Observations :

  • Electron-Donating Groups (e.g., OMe) : The methoxy analog (81% yield) exhibits superior synthetic efficiency compared to the fluoro (31%) and chloro-piperidinyl (32%) derivatives, likely due to enhanced resonance stabilization during synthesis .
  • Halogen Substituents : Bromo-substituted derivatives (e.g., 92% yield in ) demonstrate higher yields than chloro or fluoro analogs, suggesting favorable reactivity in certain synthetic pathways .
  • Structural Complexity : Piperidine-containing derivatives (e.g., ) show reduced yields, highlighting challenges in multi-step syntheses .

Spectral and Analytical Comparisons

NMR and IR Spectroscopy
  • 1H NMR :
    • The methoxy analog () shows a singlet at δ 3.80 ppm for the OCH₃ group, while the fluoro analog exhibits aromatic proton coupling at J = 7.06 Hz . Chloro-substituted analogs would likely display downfield shifts due to the electron-withdrawing Cl substituent.
    • Piperidinyl derivatives () show distinct signals for piperidine protons (e.g., δ 2.50–3.20 ppm) .
  • IR Spectroscopy :
    • All phthalimide derivatives exhibit strong C=O stretches near 1700–1750 cm⁻¹ .
Chromatographic Behavior
  • TLC Rf Values :
    • The methoxy analog (Rf = 0.27 in EtOAc/hexane) and fluoro analog (Rf = 0.57 in EtOAc/hexane) demonstrate polarity differences influenced by substituents .

Biological Activity

2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory, analgesic, and potential anticancer properties. The compound's structure, synthesis, and relevant case studies will also be discussed.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H12ClN1O3C_{15}H_{12}ClN_{1}O_{3}. The synthesis typically involves the reaction of 4-chlorobenzyl alcohol with isoindoline-1,3-dione under specific conditions to yield the desired compound. The reaction conditions can significantly influence the yield and purity of the final product.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. A study demonstrated that derivatives of isoindoline-1,3-dione showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.

Analgesic Activity

In vivo studies have shown that this compound possesses significant analgesic properties. Specifically, it was found to have analgesic activity 1.6 times higher than that of metamizole sodium (a common analgesic), indicating its potential as a pain management alternative .

Table 1: Analgesic Activity Comparison

CompoundAnalgesic Activity (Relative to Metamizole Sodium)
This compound1.6 times higher
Metamizole SodiumReference

Anticancer Potential

Preliminary studies suggest that isoindoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, a related compound demonstrated effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Study on Analgesic Effects

In a controlled study involving laboratory mice, the analgesic effects of this compound were evaluated using acetic acid-induced writhing tests. The results indicated a significant reduction in pain response compared to control groups . This study supports the compound's potential as an effective analgesic agent.

In Silico Studies

In silico modeling using software such as GUSAR and PASS predicted low toxicity levels for this compound along with a probability of analgesic activity ranging from 40% to 80% . These predictions align with experimental findings from in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.